2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)
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Overview
Description
2,2’-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid): is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid) typically involves the reaction of 3,5,6-trichlorobenzoic acid with ethylene glycol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2’-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid) exerts its effects involves its interaction with specific molecular targets. The ester linkages in the compound can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activities and cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(1,2-Ethanediylbis(oxy)]bis(3,5,6-trichlorobenzoic acid)
- 2,2’-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(4-chlorobenzoic acid)
Uniqueness
The unique structure of 2,2’-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid), with its specific arrangement of chlorine atoms and ester linkages, distinguishes it from similar compounds
Properties
CAS No. |
51095-66-0 |
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Molecular Formula |
C16H4Cl6O8 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
2-[2-(2-carboxy-3,4,6-trichlorophenoxy)-2-oxoacetyl]oxy-3,5,6-trichlorobenzoic acid |
InChI |
InChI=1S/C16H4Cl6O8/c17-3-1-5(19)11(7(9(3)21)13(23)24)29-15(27)16(28)30-12-6(20)2-4(18)10(22)8(12)14(25)26/h1-2H,(H,23,24)(H,25,26) |
InChI Key |
UICHTVDWXUXMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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